6-bromo-3H-cinnolin-4-one
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Overview
Description
6-Bromo-3H-cinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by a bromine atom at the 6th position and a keto group at the 4th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This method allows for the formation of the cinnoline core with various substituents, including bromine at the 6th position .
Industrial Production Methods: Industrial production of 6-bromo-3H-cinnolin-4-one may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(I) bromide to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3H-cinnolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The keto group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substitution reactions can yield various substituted cinnoline derivatives.
- Oxidation and reduction reactions can lead to the formation of hydroxyl or alkoxy derivatives .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of protein tyrosine phosphatase 1B, which is involved in insulin and leptin signaling pathways.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Its derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 6-bromo-3H-cinnolin-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of insulin and leptin receptors. This inhibition enhances the signaling pathways, leading to improved insulin sensitivity and leptin response .
Comparison with Similar Compounds
- 6-Bromo-3-chloro-1H-cinnolin-4-one
- 3-Bromo-6-fluoro-1H-cinnolin-4-one
- 6-Bromo-3-(hydroxymethyl)cinnolin-4-one
Comparison: 6-Bromo-3H-cinnolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher potency as a protein tyrosine phosphatase 1B inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-3H-cinnolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-3H,4H2 |
InChI Key |
DQPXKBQYQBCJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Br)N=N1 |
Origin of Product |
United States |
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